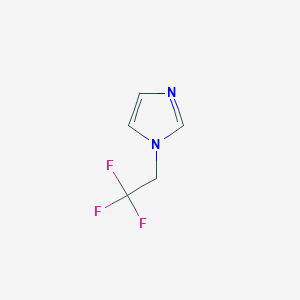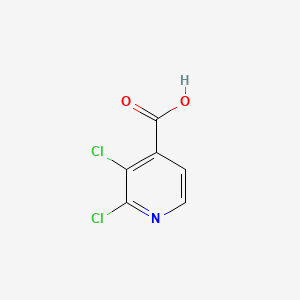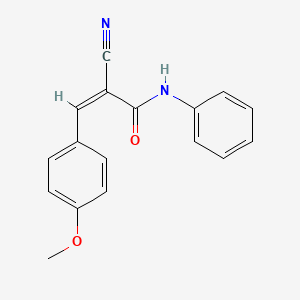
2-(Cyanomethyl)-7-(methylsulfonyl)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyanomethyl)-7-(methylsulfonyl)benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Benzimidazole derivatives have been known to exhibit anticancer properties and estrogen receptor (er) modulatory actions .
Mode of Action
It is known that benzimidazole derivatives can inhibit polymerization of β-tubulin by interacting with it directly . This interaction distorts the mitotic spindle, which is crucial for cell division, thereby exerting an anticancer effect .
Biochemical Pathways
Benzimidazole fungicides, which are structurally similar, are known to affect the polymerization of β-tubulin . This disruption can lead to cell death during mitosis .
Pharmacokinetics
Benzimidazole derivatives are generally known to be metabolized through hydrolysis and photolysis in plants .
Result of Action
Benzimidazole derivatives are known to distort the mitotic spindle, which is crucial for cell division, thereby exerting an anticancer effect .
Action Environment
It is known that the solubility of benzimidazole fungicides is low at physiological ph and becomes high at low ph . This could potentially influence the bioavailability and efficacy of 2-(Cyanomethyl)-7-(methylsulfonyl)benzimidazole.
Biochemical Analysis
Biochemical Properties
The compound could interact with various enzymes and proteins, influencing biochemical reactions .
Cellular Effects
Similar compounds have shown to exhibit anticancer effects, suggesting potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)-7-(methylsulfonyl)benzimidazole typically involves the cyclization of o-phenylenediamine derivatives with appropriate reagents. One common method involves the reaction of 2-nitroaniline with formic acid, iron powder, and ammonium chloride to reduce the nitro group and effect the imidazole cyclization . Another method uses o-phenylenediamines and N-substituted formamides in a zinc-catalyzed cyclization .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs microwave-assisted synthesis, which significantly reduces reaction time and increases yield . The use of environmentally benign solvents, such as water, and renewable methine sources like D-glucose, is also gaining popularity .
Chemical Reactions Analysis
Types of Reactions
2-(Cyanomethyl)-7-(methylsulfonyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(Cyanomethyl)-7-(methylsulfonyl)benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
Methylsulfonyl indole-benzimidazoles: These compounds have similar structural features and exhibit comparable biological activities.
Ethylsulfonyl indole-benzimidazoles: These derivatives also share structural similarities and are studied for their anticancer properties.
Uniqueness
2-(Cyanomethyl)-7-(methylsulfonyl)benzimidazole is unique due to the presence of both cyanomethyl and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is less common in other benzimidazole derivatives, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-methylsulfonyl-1H-benzimidazol-2-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-16(14,15)8-4-2-3-7-10(8)13-9(12-7)5-6-11/h2-4H,5H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNUJIMGHKQKHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(N2)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2381025.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]cyclobutanecarboxamide](/img/structure/B2381026.png)



![Tert-butyl 4-[(3-methyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2381031.png)





![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2381043.png)

![1-[2-(4-Methoxyphenyl)ethyl]-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2381046.png)
